tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC15885822
Molecular Formula: C31H40N4O7
Molecular Weight: 580.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H40N4O7 |
|---|---|
| Molecular Weight | 580.7 g/mol |
| IUPAC Name | tert-butyl 4-[[4-[[2-[(2S)-1-amino-5-methoxy-1,5-dioxopentan-2-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C31H40N4O7/c1-31(2,3)42-30(39)34-16-14-33(15-17-34)18-21-8-10-22(11-9-21)20-41-26-7-5-6-23-24(26)19-35(29(23)38)25(28(32)37)12-13-27(36)40-4/h5-11,25H,12-20H2,1-4H3,(H2,32,37)/t25-/m0/s1 |
| Standard InChI Key | BEZYCDGDWFHFTJ-VWLOTQADSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)COC3=CC=CC4=C3CN(C4=O)[C@@H](CCC(=O)OC)C(=O)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)COC3=CC=CC4=C3CN(C4=O)C(CCC(=O)OC)C(=O)N |
Introduction
tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate is a complex organic compound with a molecular weight of approximately 580.7 g/mol, as reported by some sources, though there is a discrepancy with another source indicating a molecular weight of about 430.54 g/mol . This compound features a unique combination of functional groups, including a tert-butyl group, a piperazine moiety, and an isoindoline derivative, which contribute to its potential biological activities.
Structural Features
The compound's structure includes several key components:
-
Tert-butyl Group: Provides steric bulk and affects the compound's solubility and stability.
-
Piperazine Moiety: Common in many pharmaceuticals due to its ability to interact with biological targets.
-
Isoindoline Derivative: Contains a 1-oxoisoindolin-4-yl group, which may participate in specific biochemical interactions.
Potential Applications
Given its structural complexity, tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate has potential applications in pharmaceuticals. Compounds with similar structures often exhibit activities that could be beneficial in therapeutic contexts, though specific mechanisms of action and therapeutic potential require further research.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 4-(5-methoxyindolyl)piperidine | Methoxy and piperidine groups | Neuroprotective effects |
| Tert-butyl 3-(pyrimidinoyl)piperazine | Pyrimidine instead of isoindoline | Potential antimicrobial activity |
| Tert-butyl 4-(phenoxymethyl)piperidine | Phenoxymethyl group | Different mechanism of action |
These compounds highlight the diversity within this chemical class while emphasizing the unique combination of functional groups present in tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume